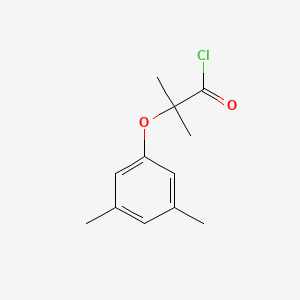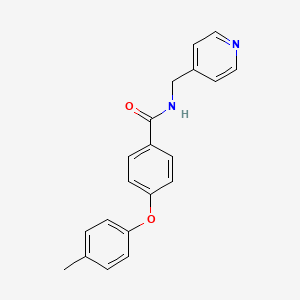
2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylphenoxy)-2-methylpropanoyl chloride is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.68 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClO2/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3 . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polymers and Copolymers
- The compound has been utilized in the synthesis of homopolymers and copolymers. For instance, 3,5-dimethylphenyl methacrylate, which can be synthesized using a similar process, has been used in free radical polymerization to create polymers with various characteristics. These polymers have been studied for their molecular weights, solubility, and thermal properties (Vijayanand et al., 2002).
Catalytic Applications and Chemical Reactions
- Derivatives of the compound are involved in catalytic reactions and complex chemical processes. For example, studies have explored the synthesis and reaction behavior of related compounds, providing insights into their potential applications in catalysis and organic synthesis (Brown et al., 1988).
Development of Materials with Specific Properties
- The compound's derivatives have been used to develop materials with unique properties, such as high thermal stability and specific molecular structures. Research into polycondensation reactions involving similar compounds has resulted in the creation of materials with potential applications in areas like material science and engineering (Dotrong et al., 1998).
Applications in Pharmaceutical and Medical Research
- While explicitly excluding information about drug use, dosage, and side effects, it's notable that related compounds have been studied in pharmaceutical research. For instance, research on similar compounds has explored their potential as ionophores in sensor development, which could have implications for medical diagnostics and treatment monitoring (Hassan et al., 2003).
Potential in Environmental Applications
- Some studies have looked into the environmental applications of related compounds. For instance, derivatives have been investigated for their roles in corrosion inhibition, suggesting potential use in protecting materials against environmental damage (Chafiq et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antimicrobial activity, suggesting potential targets within bacterial cells .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as disruption of cell wall synthesis or inhibition of essential enzymes .
Biochemical Pathways
Similar compounds have been shown to interfere with bacterial cell division .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that they may lead to the death of bacterial cells .
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenoxy)-2-methylpropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8-5-9(2)7-10(6-8)15-12(3,4)11(13)14/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZYBQFUJLPFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)(C)C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2469782.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2469793.png)


![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2469796.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)


![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)

![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)